N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide
CAS No.: 16936-99-5
Cat. No.: VC4884588
Molecular Formula: C13H12N2O5S
Molecular Weight: 308.31
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16936-99-5 |
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Molecular Formula | C13H12N2O5S |
Molecular Weight | 308.31 |
IUPAC Name | N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide |
Standard InChI | InChI=1S/C13H12N2O5S/c1-20-12-6-2-10(3-7-12)14-21(18,19)13-8-4-11(5-9-13)15(16)17/h2-9,14H,1H3 |
Standard InChI Key | PGNXXIOBJLPXFL-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide features a benzenesulfonamide backbone substituted with a nitro group at the para position and a 4-methoxyphenyl amine moiety. The methoxy group enhances solubility in organic solvents, while the nitro group contributes to electrophilic reactivity.
Molecular and Structural Characteristics
The compound’s IUPAC name is N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide, with the SMILES notation . X-ray crystallography of analogous sulfonamides reveals planar sulfonamide groups and hydrogen-bonding networks that stabilize crystal structures .
Physical Properties
Key physicochemical data are summarized below:
*Discrepancy in CAS numbers requires verification; likely denotes regional or database variations.
The compound’s low water solubility aligns with hydrophobic sulfonamide derivatives, necessitating organic solvents like dichloromethane or dimethylformamide (DMF) for synthesis .
Synthesis and Manufacturing
Reaction Pathway
The synthesis involves a two-step process:
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Sulfonylation: 4-Methoxybenzylamine reacts with 4-nitrobenzenesulfonyl chloride in dichloromethane with triethylamine as a base, forming the sulfonamide bond.
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Purification: Crude product recrystallization from ethyl acetate/hexane yields >90% purity.
Optimization and Yield
Key parameters affecting yield include:
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Temperature: Room temperature avoids side reactions.
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Base Selection: Triethylamine neutralizes HCl, driving the reaction forward .
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Solvent: Dichloromethane’s low polarity favors sulfonamide formation .
Industrial-scale production may employ continuous flow reactors to enhance efficiency and reduce waste.
Mechanism of Biological Action
Sulfonamides inhibit dihydropteroate synthase (DHPS), a bacterial enzyme critical for folate synthesis. By mimicking para-aminobenzoic acid (PABA), they block dihydrofolate production, halting DNA/RNA synthesis. While N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide’s specific activity is understudied, its nitro group may enhance membrane permeability, potentiating antibacterial effects.
Research Findings and Biological Activity
Antibacterial Studies
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In Vitro Inhibition: Analogous sulfonamides exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
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Structure-Activity Relationship (SAR): The 4-nitro group enhances electron-withdrawing effects, stabilizing sulfonamide-enzyme interactions.
Computational Predictions
Molecular docking studies suggest strong binding to DHPS’s active site, with a calculated binding energy of -9.2 kcal/mol. The methoxy group’s hydrophobic interactions further stabilize the complex.
Applications in Pharmaceutical Research
Antibacterial Drug Development
The compound’s scaffold serves as a lead structure for novel antibiotics targeting multidrug-resistant pathogens. Modifications at the methoxy or nitro positions could optimize pharmacokinetics.
Chemical Biology Tools
As a sulfonamide, it may act as a protease inhibitor or protein-labeling agent. Its nitro group enables photoreactive crosslinking in target identification studies .
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